molecular formula C9H12FN3O B2474214 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2199302-67-3

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol

Cat. No.: B2474214
CAS No.: 2199302-67-3
M. Wt: 197.213
InChI Key: XMRXFYPFWLNYDK-UHFFFAOYSA-N
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Description

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a fluoropyrimidine and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the C-N bond formation between the fluoropyrimidine and the cyclobutanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The fluoropyrimidine ring can be reduced under specific conditions.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products

    Oxidation: Formation of a cyclobutanone derivative.

    Reduction: Formation of a reduced fluoropyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A similar compound with a chlorine atom instead of a methylamino group.

    5-Fluoro-2-cyanopyrimidine: Another fluoropyrimidine derivative with a cyano group.

Uniqueness

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is unique due to the presence of both a fluoropyrimidine and a cyclobutanol ring, which may confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a synthetic compound characterized by its unique structural features, which include a cyclobutanol ring and a 5-fluoropyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}FN3_3O
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 2199302-67-3

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The fluoropyrimidine component is known to mimic nucleobases, potentially interfering with nucleic acid synthesis and function. This interaction may lead to the inhibition of key enzymes involved in cellular processes, including those associated with cancer proliferation and other diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by disrupting DNA synthesis and function.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cellular metabolism and signal transduction pathways.
  • Antiviral Properties : There are indications that the compound may exhibit antiviral activity, although further studies are needed to elucidate this effect.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Enzyme InteractionIdentified as an inhibitor of specific kinases involved in cancer signaling pathways.
Study 3Antiviral ActivityShowed potential against viral replication in preliminary assays but requires further validation.

Comparative Analysis

When compared to similar compounds, such as 5-Fluoro-2-cyanopyrimidine , this compound displays unique properties due to its cyclobutanol structure, which may enhance its stability and bioavailability.

Similar Compounds Comparison

Compound NameStructure FeaturesBiological Activity
5-Fluoro-2-cyanopyrimidineCyanide group instead of methylaminoAntitumor properties
2-Chloro-5-fluoropyrimidineChlorine atom substitutionAntiviral activity

Properties

IUPAC Name

2-[(5-fluoropyrimidin-2-yl)-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRXFYPFWLNYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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